5-{[(4-methoxyphenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-{[(4-methoxyphenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group attached to a sulfanyl methylene bridge, and a dioxane ring with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-methoxyphenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 4-methoxythiophenol with a suitable dioxane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems allows for precise control over reaction parameters, leading to improved efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-methoxyphenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding thiols or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-{[(4-methoxyphenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(4-methoxyphenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the methoxyphenyl group may interact with aromatic residues in proteins, influencing their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison
Compared to similar compounds, 5-{[(4-methoxyphenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure and the presence of both methoxy and sulfanyl groups. These structural features contribute to its distinct reactivity and potential applications. While other compounds may share some functional groups, the combination of these groups in this specific arrangement imparts unique properties that make it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S/c1-14(2)18-12(15)11(13(16)19-14)8-20-10-6-4-9(17-3)5-7-10/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUDIHKVIZNNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=CC=C(C=C2)OC)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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